Peldesine - 133432-71-0

Peldesine

Catalog Number: EVT-1212037
CAS Number: 133432-71-0
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Peldesine is a potent inhibitor of human CCRF-CEM T-cell proliferation. It has undergone phase I trials for the treatment of Human Immunodeficiency Virus (HIV) infections.
Peldesine is a pyrimidine analogue and purine nucleoside phosphorylase inhibitor with immunosuppressive and antineoplastic properties. Peldesine inhibits purine nucleoside phosphorylase (PNP) that plays a pivotal role in T-cell proliferation and is responsible for the catalysis of the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. Inhibition of PNP results in accumulation of dGTP and the subsequent failure of DNA synthesis. This agent maybe used in T-cell related autoimmune diseases including psoriasis, rheumatoid arthritis and Crohn s disease and T-cell cancers
Source and Classification

Peldesine is synthesized from 9-deazapurine derivatives and falls under the category of acyclic nucleoside phosphonates. Its chemical formula is C12H11N5O\text{C}_{12}\text{H}_{11}\text{N}_{5}\text{O} with a molecular weight of approximately 241.25 g/mol . The compound was developed as part of efforts to create more effective treatments for T-cell malignancies by targeting the metabolic pathways that support cancer cell survival and proliferation .

Synthesis Analysis

The synthesis of peldesine involves several key steps that utilize various reagents and conditions. The process begins with the preparation of a 9-deazapurine base, which serves as the foundation for constructing peldesine-like structures.

Key Steps in Synthesis:

  1. Formation of Intermediate Compounds:
    • The initial step involves reacting a chloro derivative with benzyl alcohol to form an intermediate compound.
    • This is followed by iodination using N-iodosuccinimide (NIS) and alkylation with 2-(trimethylsilyl)ethoxymethyl chloride to yield another intermediate.
  2. Ullmann Coupling:
    • The Ullmann coupling reaction is employed to introduce thiophenol derivatives, which are then processed to obtain the desired peldesine structure.
    • This reaction can be conducted under conventional heating or microwave conditions to optimize yield and reduce reaction times.
  3. Final Modifications:
    • The removal of protecting groups occurs under controlled temperatures to prevent side reactions, ensuring high yields of the final product .
Molecular Structure Analysis

Peldesine's molecular structure features a modified purine base, specifically designed to mimic the transition state of substrates for purine nucleoside phosphorylase.

Structural Characteristics:

  • Core Structure: The compound includes a 9-deazapurine ring system, which replaces the typical nitrogen in the purine structure, enhancing its binding affinity for the target enzyme.
  • Functional Groups: Various functional groups are strategically placed to improve solubility and biological activity, although challenges with solubility have been noted in clinical studies .
  • Crystallographic Data: X-ray crystallographic analyses provide insights into its three-dimensional conformation, revealing how it interacts with purine nucleoside phosphorylase at the molecular level .
Chemical Reactions Analysis

Peldesine undergoes several important chemical reactions that are crucial for its function as an inhibitor:

  1. Inhibition Mechanism:
    • Peldesine binds competitively to purine nucleoside phosphorylase, preventing it from catalyzing the phosphorolysis of nucleosides like deoxyguanosine.
    • This inhibition leads to increased levels of deoxyguanosine and other metabolites that can induce apoptosis in T-cells.
  2. Stability and Reactivity:
    • The compound has shown stability under physiological conditions but can undergo oxidation in air, forming disulfide derivatives that retain similar biological activity .
Mechanism of Action

The mechanism by which peldesine exerts its therapeutic effects involves:

  • Competitive Inhibition: By mimicking natural substrates, peldesine competes with deoxyguanosine for binding sites on purine nucleoside phosphorylase.
  • Alteration of Nucleotide Pools: Inhibition leads to an accumulation of deoxyguanosine, which subsequently elevates intracellular levels of deoxyguanosine triphosphate (dGTP), promoting apoptosis in malignant lymphocytes .
  • Pharmacokinetics: Studies indicate that effective plasma concentrations can be achieved through appropriate dosing regimens, allowing sustained inhibition over time .
Physical and Chemical Properties Analysis

Peldesine exhibits several notable physical and chemical properties:

  • Solubility: Limited solubility in aqueous solutions has been a barrier during clinical trials.
  • Stability: The compound remains stable under standard laboratory conditions but is sensitive to oxidation.
  • Molecular Weight: Approximately 241.25 g/mol facilitates its transport across cellular membranes.
Applications

Peldesine has been primarily investigated for its potential applications in oncology:

  • Cancer Treatment: Targeting T-cell malignancies such as cutaneous T-cell lymphoma has been a focus due to its mechanism of action that induces apoptosis in malignant cells.
  • Research Tool: As a purine nucleoside phosphorylase inhibitor, it serves as a valuable tool for studying nucleotide metabolism and lymphocyte biology.

Despite initial promise, clinical trials have highlighted challenges related to efficacy and solubility that need addressing before widespread therapeutic use can be realized .

Introduction to Peldesine: Biochemical Significance and Therapeutic Context

Peldesine (BCX-34) is a small-molecule inhibitor targeting purine nucleoside phosphorylase (PNP), an enzyme critical for purine salvage metabolism. As a first-generation PNP inhibitor, it represented a pioneering approach to modulating T-cell proliferation through targeted nucleotide pool disruption. Its development marked a significant milestone in rational drug design for immunological disorders and T-cell malignancies, though its clinical trajectory revealed complexities in PNP biology that informed subsequent generations of inhibitors [1] [2].

Historical Development of Purine Nucleoside Phosphorylase (PNP) Inhibitors

The therapeutic targeting of PNP originated from observations in genetic PNP deficiency, characterized by severe T-cell lymphopenia due to intracellular accumulation of deoxyguanosine triphosphate (dGTP). This nucleotide imbalance selectively inhibits ribonucleotide reductase (RNR), blocking DNA synthesis in developing T-lymphocytes. Early PNP inhibitors like peldesine were designed to pharmacologically replicate this immunosuppressive effect [2] [9].

Table 1: Evolution of Clinical-Stage PNP Inhibitors

CompoundAlternative NamesDevelopmental StageKey Indications Tested
PeldesineBCX-34Discontinued (Phase 3)Cutaneous T-cell lymphoma, Psoriasis
ForodesineImmucillin-H, BCX-1777Approved (Japan, 2017)Peripheral T-cell lymphoma
UlodesineBCX-4208Phase 2 completedGout

Peldesine emerged in the early 1990s from structure-based drug design efforts by BioCryst Pharmaceuticals. Preclinical studies demonstrated nanomolar PNP inhibition (IC₅₀ = 36 nM) and selective antiproliferative effects against activated T-lymphocytes. Its advancement to Phase 3 trials for cutaneous T-cell lymphoma (CTCL) and psoriasis represented the first clinical validation of PNP as a druggable target [1] [10].

Peldesine: Structural Classification and Discovery Timeline

Peldesine (chemical name: 2-Amino-3,5-dihydro-7-(3-pyridylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one) belongs to the non-nucleoside PNP inhibitor class. Its structure features a pyrrolopyrimidine scaffold distinct from natural nucleosides, enabling selective binding to the purine-binding site of PNP without requiring phosphorylation for activity [1] [2].

Table 2: Molecular Properties of Peldesine

PropertySpecification
Molecular FormulaC₁₂H₁₁N₅O
CAS Registry Number133432-71-0
Molecular Weight241.25 g/mol
Drug TypeSmall molecule
OriginatorBioCryst Pharmaceuticals

Development Timeline:

  • 1991-1993: Discovery and preclinical characterization as a potent human PNP inhibitor
  • 1994: Entered Phase I trials for psoriasis and CTCL
  • 1998-2001: Advanced to Phase II/III trials for CTCL and psoriasis
  • 2001: Discontinued after failure to meet primary endpoints in pivotal CTCL trials [1] [10]

Structural analysis revealed that peldesine binds competitively at the purine-binding site of PNP, forming hydrogen bonds with residues Glu201, Phe200, and Asn243 in the human enzyme. Despite its nanomolar affinity, kinetic studies later identified a relatively fast off-rate (Kₒₙ = 2.5 × 10⁴ M⁻¹s⁻¹, Kₒff = 9 × 10⁻³ s⁻¹) compared to transition-state analogues like forodesine, limiting sustained enzyme inhibition in vivo [2] [10].

Role of PNP Inhibition in Immunomodulation and Antiproliferative Pathways

Peldesine's mechanism involves two distinct immunological pathways with paradoxical effects:

T-Cell Selective Apoptosis via dGTP Accumulation

PNP inhibition elevates plasma deoxyguanosine levels, which enters T-cells via nucleoside transporters. Intracellular phosphorylation generates toxic dGTP accumulation:

  • dGTP allosterically inhibits RNR, depleting deoxycytidine triphosphate (dCTP) pools
  • Imbalanced dNTP ratios cause DNA replication stress and S-phase arrest
  • Thymocyte apoptosis occurs preferentially due to high deoxycytidine kinase (dCK) and low 5'-nucleotidase activity in immature T-cells [2] [9]

This mechanism underlies peldesine's therapeutic rationale for T-cell malignancies:

PNP Inhibition → Deoxyguanosine Accumulation →  dCK-mediated Phosphorylation → dGTP Pool Expansion →  RNR Inhibition + dNTP Imbalance → T-cell Apoptosis

TLR-Mediated Immune Activation via Guanosine

Paradoxically, PNP inhibition also elevates guanosine, which activates toll-like receptors (TLRs):

  • TLR2/4 Activation: Guanosine binds TLR2/TLR4 complexes, triggering NF-κB signaling and proinflammatory cytokine production (TNF-α, IL-6)
  • Dendritic Cell Maturation: Elevated guanosine promotes CD83/CD86 expression in dendritic cells
  • Adjuvant Effects: In murine models, PNP inhibitors enhance antibody titers to tetanus toxoid by 3-5 fold [4] [7] [9]

Table 3: Dual Immunomodulatory Effects of PNP Inhibition

PathwayPrimary MediatorsImmunological ConsequenceTherapeutic Implication
dGTP AccumulationDeoxyguanosine, dCKSelective T-cell apoptosisSuppression of T-cell malignancies
TLR ActivationGuanosineInnate immune stimulationVaccine adjuvancy, anti-tumor immunity

This dual mechanism explains the autoimmune manifestations observed in genetic PNP deficiency and suggests peldesine's potential as an immuno-oncology agent. Preclinical studies demonstrated reduced tumor growth in B16F10 melanoma models despite lacking direct cytotoxicity to cancer cells, supporting immune-mediated effects [4] [7].

Properties

CAS Number

133432-71-0

Product Name

Peldesine

IUPAC Name

2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

InChI

InChI=1S/C12H11N5O/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12/h1-3,5-6,15H,4H2,(H3,13,16,17,18)

InChI Key

DOHVAKFYAHLCJP-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N

Synonyms

Peldesine

Canonical SMILES

C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N

Isomeric SMILES

C1=CC(=CN=C1)CC2=CNC3=C2NC(=NC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.